3-(Furan-2-yl)-2-methylprop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Furan-2-yl)-2-methylprop-2-en-1-ol is an organic compound featuring a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-2-methylprop-2-en-1-ol typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method includes the condensation of furan-2-carbaldehyde with acetone in the presence of a base, followed by reduction to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Furan-2-yl)-2-methylprop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: Electrophilic substitution reactions can occur on the furan ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid or furan-2-aldehyde.
Reduction: 3-(Furan-2-yl)-2-methylpropan-1-ol.
Substitution: Various substituted furan derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Furan-2-yl)-2-methylprop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of polymers, resins, and other materials due to its reactive furan ring.
Wirkmechanismus
The mechanism of action of 3-(Furan-2-yl)-2-methylprop-2-en-1-ol involves its interaction with various molecular targets. The furan ring can participate in electrophilic and nucleophilic reactions, allowing the compound to modify biological molecules and pathways. Its effects are mediated through the formation of reactive intermediates that can interact with proteins, nucleic acids, and other cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of 3-(Furan-2-yl)-2-methylprop-2-en-1-ol.
Furan-2-carboxylic acid: An oxidation product of the compound.
3-(Furan-2-yl)propenoic acid: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific combination of a furan ring and an allylic alcohol group. This structure imparts distinct reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C8H10O2 |
---|---|
Molekulargewicht |
138.16 g/mol |
IUPAC-Name |
(E)-3-(furan-2-yl)-2-methylprop-2-en-1-ol |
InChI |
InChI=1S/C8H10O2/c1-7(6-9)5-8-3-2-4-10-8/h2-5,9H,6H2,1H3/b7-5+ |
InChI-Schlüssel |
CETHPBHBZHLYOY-FNORWQNLSA-N |
Isomerische SMILES |
C/C(=C\C1=CC=CO1)/CO |
Kanonische SMILES |
CC(=CC1=CC=CO1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.